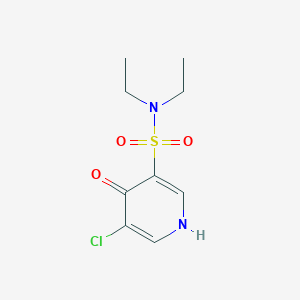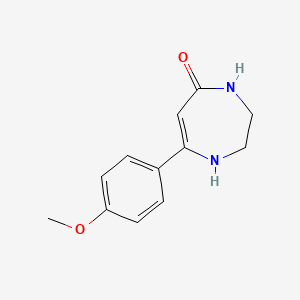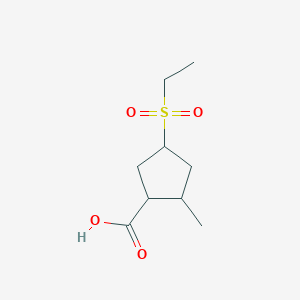
4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid is an organic compound with a unique structure that includes an ethylsulfonyl group attached to a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid typically involves multiple steps. One common method includes the sulfonation of a cyclopentane derivative followed by carboxylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct functional groups are introduced.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and carboxylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.
化学反応の分析
Types of Reactions
4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
科学的研究の応用
4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The ethylsulfonyl group can interact with enzymes or receptors, altering their activity. The carboxylic acid group may also play a role in binding to proteins or other biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-(Methylsulfonyl)-2-methylcyclopentanecarboxylic acid
- 4-(Ethylsulfonyl)-2-ethylcyclopentanecarboxylic acid
- 4-(Ethylsulfonyl)-2-methylcyclohexanecarboxylic acid
Uniqueness
4-(Ethylsulfonyl)-2-methylcyclopentanecarboxylic acid is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
特性
分子式 |
C9H16O4S |
|---|---|
分子量 |
220.29 g/mol |
IUPAC名 |
4-ethylsulfonyl-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O4S/c1-3-14(12,13)7-4-6(2)8(5-7)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11) |
InChIキー |
HHJGCWMJWLQYSJ-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1CC(C(C1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B13015319.png)


![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)
![{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13015340.png)
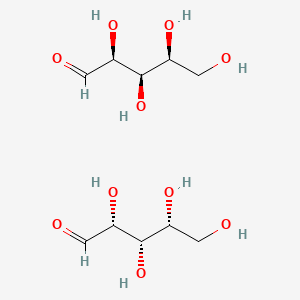
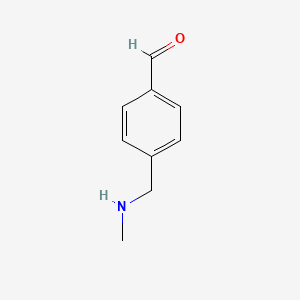
![2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole](/img/structure/B13015354.png)
